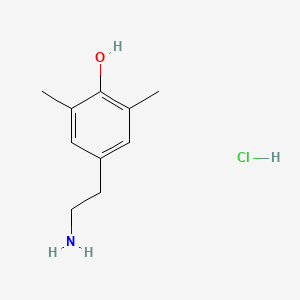
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group attached to a dimethylphenol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride typically involves the reaction of 2,6-dimethylphenol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenol compounds.
科学研究应用
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence biochemical processes through its structural features.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
Dopamine: A neurotransmitter with a similar aminoethyl group but different core structure.
Uniqueness
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
生物活性
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminoethyl side chain that enhances its interaction with various biological targets. This article explores the biochemical properties, cellular effects, mechanisms of action, and therapeutic potential of this compound based on diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₁₁ClN₂O. Its structural features include:
- Aminoethyl group : This functional group is crucial for its biological interactions.
- Dimethylphenol moiety : The presence of methyl groups on the phenolic ring contributes to its lipophilicity and solubility.
Interaction with Enzymes
Research indicates that this compound can interact with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the context. These interactions are essential for modulating metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to influence several cellular processes:
- Cell Signaling : It can modulate key signaling pathways involved in cell growth and proliferation.
- Gene Expression : By interacting with transcription factors, it may alter the expression of genes related to tumor growth and other physiological processes.
The mechanism of action of this compound involves:
- Binding Interactions : The compound binds to specific receptors or enzymes that play a role in tumor progression. This binding can inhibit or activate these proteins, leading to downstream effects on cellular signaling pathways.
- Impact on Tumor Cells : Studies have demonstrated its potential antitumor activity, making it a candidate for further research in cancer therapeutics. It has been noted to selectively inhibit tumor cell growth while sparing non-tumorigenic cells at certain concentrations .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
属性
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSRDHXUKHZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













